Butyl 4-(2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamido)benzoate
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Overview
Description
Butyl 4-(2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamido)benzoate is a complex organic compound that features a benzo[d][1,3]dioxole moiety, an isoxazole ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-(2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamido)benzoate typically involves multiple steps:
Formation of the Isoxazole Ring: This can be achieved through the reaction of hydroximinoyl chlorides with terminal alkynes under basic conditions.
Introduction of the Benzo[d][1,3]dioxole Moiety: This step often involves a copper-catalyzed coupling reaction.
Acetylation and Amidation: The intermediate is then acetylated and subsequently reacted with an amine to form the acetamido group.
Esterification: Finally, the benzoic acid derivative is esterified with butanol to form the butyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Butyl 4-(2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized under strong oxidative conditions.
Reduction: The isoxazole ring can be reduced to form the corresponding amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the benzo[d][1,3]dioxole moiety.
Reduction: Amino derivatives of the isoxazole ring.
Substitution: Various substituted benzoate esters.
Scientific Research Applications
Butyl 4-(2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamido)benzoate has several scientific research applications:
Medicinal Chemistry: It is being explored for its potential anticancer properties.
Biological Studies: The compound can be used to study the effects of isoxazole derivatives on biological systems.
Chemical Biology: It serves as a tool compound to investigate the role of specific molecular targets in disease pathways.
Industrial Applications: Potential use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of Butyl 4-(2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamido)benzoate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
- N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines
Uniqueness
Butyl 4-(2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamido)benzoate is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
IUPAC Name |
butyl 4-[[2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O6/c1-2-3-10-28-23(27)15-4-7-17(8-5-15)24-22(26)13-18-12-20(31-25-18)16-6-9-19-21(11-16)30-14-29-19/h4-9,11-12H,2-3,10,13-14H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYPRJETXVSXVDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=NOC(=C2)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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